Structural Differentiation: 5-Methyl vs. 5-Methoxy Substitution Defines This Compound as the Uniquely Identified Methoxamine Process Impurity
The target compound is unambiguously distinguished from the parent drug methoxamine by substitution of the 5-methoxy group (–OCH₃, 31.03 Da) with a 5-methyl group (–CH₃, 15.03 Da). This results in a net molecular weight decrease of 16.00 Da (target: 195.26 g/mol vs. methoxamine: 211.26 g/mol) . The structural alteration changes the hydrogen-bond acceptor count from 4 (methoxamine) to 3 (target compound) and reduces the topological polar surface area from 64.7 Ų to 55.5 Ų, as predicted by ACD/Labs Percepta . This structural difference is the basis for chromatographic separation and unequivocal LC-MS identification in pharmacopoeial impurity methods.
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | C₁₁H₁₇NO₂; MW 195.26 g/mol; 2-OCH₃, 5-CH₃ substitution; 3 H-bond acceptors; tPSA 55.5 Ų |
| Comparator Or Baseline | Methoxamine (CAS 390-28-3): C₁₁H₁₇NO₃; MW 211.26 g/mol; 2-OCH₃, 5-OCH₃ substitution; 4 H-bond acceptors; tPSA 64.7 Ų |
| Quantified Difference | ΔMW = –16.0 Da; ΔH-bond acceptors = –1; ΔtPSA = –9.2 Ų |
| Conditions | Structural analysis; MW from molecular formula; tPSA from ACD/Labs Percepta v14.00 predicted values |
Why This Matters
This structural difference enables unambiguous identification and quantification of this specific impurity in the presence of methoxamine and other related substances, a prerequisite for regulatory submission.
